molecular formula C5H9N3O2S B6615965 1-ethyl-1H-pyrazole-5-sulfonamide CAS No. 1339319-92-4

1-ethyl-1H-pyrazole-5-sulfonamide

Cat. No.: B6615965
CAS No.: 1339319-92-4
M. Wt: 175.21 g/mol
InChI Key: CLPUWDMYWCEVOG-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazole-5-sulfonamide (CAS: 1339319-92-4) is a pyrazole-based sulfonamide derivative with a molecular formula of C₅H₁₀N₃O₂S and a molecular weight of 175.21 g/mol . The compound features an ethyl substituent at the 1-position of the pyrazole ring and a sulfonamide group at the 5-position. Its structure is critical for applications in medicinal chemistry and organic synthesis, where sulfonamide moieties are often leveraged for their bioactivity and hydrogen-bonding capabilities.

Properties

IUPAC Name

2-ethylpyrazole-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-2-8-5(3-4-7-8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPUWDMYWCEVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazole-5-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-1H-pyrazole with sulfonamide reagents under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 1-ethyl-1H-pyrazole-5-sulfonamide have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study highlighted that modifications in the pyrazole structure could enhance antibacterial activity, suggesting that this compound might also possess similar properties .

2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Several studies have indicated that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For example, analogs of pyrazole have been tested for their ability to alleviate carrageenan-induced edema in animal models, showing comparable efficacy to established anti-inflammatory drugs like indomethacin .

3. Anticancer Properties
Recent investigations into the anticancer effects of pyrazole derivatives have revealed promising results. This compound and its analogs have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies indicated that certain derivatives could induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

4. Neurological Applications
The modulation of neurodegenerative disorders is another area where pyrazole compounds may play a role. Some derivatives have been shown to inhibit metabolic enzymes associated with neurodegeneration, such as acetylcholinesterase (AChE). This inhibition can potentially lead to improved cognitive function in conditions like Alzheimer's disease .

Case Studies

Study Objective Findings
Ragavan et al.Synthesis of novel pyrazolesIdentified compounds with significant antibacterial activity against E. coli and S. aureus; emphasized the importance of structural modifications for enhancing activity .
Chovatia et al.Anti-tubercular screeningCompounds showed promising results against Mycobacterium tuberculosis, with some exhibiting over 98% inhibition compared to standard drugs .
Argade et al.Evaluation of antimicrobial propertiesReported high activity against bacterial strains comparable to established antibiotics; indicated potential for clinical application in treating infections .

Mechanism of Action

The mechanism of action of 1-ethyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-ethyl-1H-pyrazole-5-sulfonamide with analogous pyrazole-sulfonamide derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 1-Ethyl, 5-sulfonamide C₅H₁₀N₃O₂S 175.21 Ethyl group enhances lipophilicity
1-Methyl-1H-pyrazole-5-sulfonamide 1-Methyl, 5-sulfonamide C₄H₇N₃O₂S 161.18 Smaller alkyl group; higher solubility
1-Methyl-4-phenyl-1H-pyrazole-5-sulfonamide 1-Methyl, 4-phenyl, 5-sulfonamide C₁₀H₁₁N₃O₂S 237.28 Aromatic phenyl enhances rigidity
1-Methyl-4-ethylformate-5-pyrazole sulfonamide 1-Methyl, 4-ethylformate, 5-sulfonamide C₈H₁₃N₃O₄S 259.28 Ester group increases polarity
  • Steric Effects : The phenyl group in 1-methyl-4-phenyl-1H-pyrazole-5-sulfonamide introduces steric hindrance, which may affect binding to biological targets compared to alkyl-substituted derivatives .

Key Research Findings and Limitations

  • Advantages of Ethyl Substituent : The ethyl group balances lipophilicity and metabolic stability compared to bulkier (e.g., phenyl) or polar (e.g., ester) groups .
  • Data Gaps : Direct pharmacological data for this compound are sparse. Most insights are extrapolated from structurally related compounds .
  • Synthetic Challenges : Complex purification steps are required for pyrazole-sulfonamides due to byproducts from sulfur-containing reagents .

Biological Activity

1-Ethyl-1H-pyrazole-5-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

This compound can be synthesized through various methods, including the reaction of 1-ethyl-1H-pyrazole with sulfonamide reagents under specific conditions, often involving catalysts and organic solvents at elevated temperatures. The compound's unique ethyl substitution influences its reactivity and biological activity, making it a versatile candidate for further research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. It acts as an enzyme inhibitor , binding to active sites and blocking enzymatic activity, which can modulate various biochemical pathways. This mechanism is crucial for its potential therapeutic effects.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, with IC50 values indicating potent activity against COX-1 and COX-2. For instance, one study reported an IC50 of 0.01 μM for COX-2, demonstrating its potential as a selective anti-inflammatory agent .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria such as E. coli and S. aureus, with modifications in the pyrazole structure enhancing this activity . The presence of specific functional groups appears to be key in optimizing antimicrobial efficacy.

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways . The compound's interaction with cancer-related targets warrants further investigation into its potential as a chemotherapeutic agent.

Case Studies and Research Findings

Study Findings
Study on COX Inhibition Demonstrated potent inhibition of COX enzymes with a selectivity index superior to traditional NSAIDs.
Antimicrobial Activity Assessment Showed significant inhibition against E. coli and S. aureus, indicating broad-spectrum antimicrobial potential.
Anticancer Activity Investigation Identified as a potential inhibitor of cancer cell proliferation, suggesting further exploration in oncology applications.

Comparative Analysis

In comparison with similar compounds such as 1-methyl and 1-propyl analogs, this compound offers a balanced profile of hydrophobicity and steric hindrance, enhancing its biological activity across various applications.

Q & A

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like carbonic anhydrase or cyclooxygenase. Prioritize scoring functions (e.g., Glide SP) to rank ligand poses .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • QSAR modeling : Corporate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .

What challenges arise in determining the crystal structure of this compound derivatives using SHELX?

Advanced Research Question
Crystallographic refinement with SHELX requires:

  • High-resolution data : Resolutions <1.0 Å to resolve ethyl group disorder .
  • Twinning mitigation : Use HKLF5 format for twinned data and refine with BASF parameters .
  • Hydrogen placement : Apply SHELXL’s AFIX commands for constrained H-atom positions in sulfonamide groups .
  • Validation tools : Check R1/wR2 convergence and ADDSYM for missed symmetry .

What are the standard in vitro assays for evaluating the biological activity of pyrazole sulfonamides?

Basic Research Question

  • Analgesic activity : Tail-flick or acetic acid-induced writhing tests in rodents, comparing latency periods to standard drugs (e.g., aspirin) .
  • Anti-inflammatory assays : Carrageenan-induced paw edema models, measuring inhibition of swelling at 3–6 hours post-dose .
  • Ulcerogenicity : Assess gastric lesions via histopathology after intraperitoneal administration .

How can structure-activity relationship (SAR) studies be designed for optimizing pyrazole sulfonamide bioactivity?

Advanced Research Question

  • Substituent variation : Systematically replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) or electron-withdrawing groups (e.g., CF₃) to modulate lipophilicity and target affinity .
  • Bioisosteric replacement : Substitute sulfonamide with carboxamide or phosphonate groups to enhance metabolic stability .
  • Pharmacophore mapping : Use MOE or Discovery Studio to identify critical interaction points (e.g., hydrogen bonds with His64 in carbonic anhydrase) .

What are the best practices for handling air-sensitive intermediates during pyrazole sulfonamide synthesis?

Advanced Research Question

  • Inert atmosphere : Use Schlenk lines or gloveboxes for reactions involving thiourea intermediates or Grignard reagents .
  • Moisture control : Pre-dry solvents (e.g., ethanol over molecular sieves) and reagents (e.g., K₂CO₃ at 120°C) .
  • Quenching protocols : Add intermediates to chilled aqueous solutions (0–5°C) to prevent decomposition .

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